REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([NH:10][CH3:11])[CH2:7][CH2:8][CH3:9]>CCOCC.O>[Br:1][CH2:2][C:3]([N:10]([CH2:6][CH2:7][CH2:8][CH3:9])[CH3:11])=[O:4]
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
returned to 20° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ether phase was evaporated to dryness under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the 27.4 g of residue were distilled under reduced pressure (0.05 mbar) at 79/83° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)N(C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |